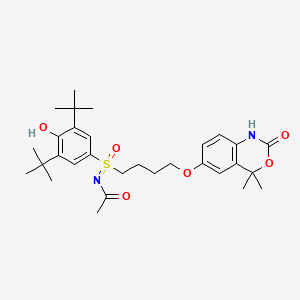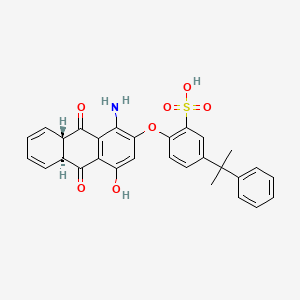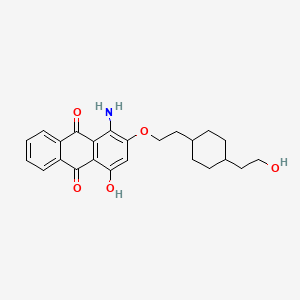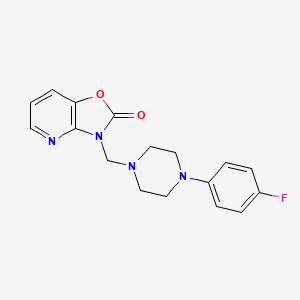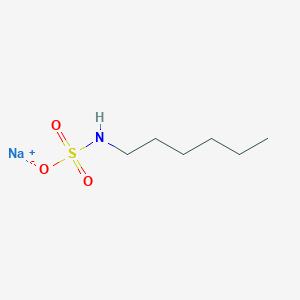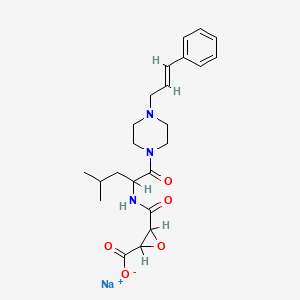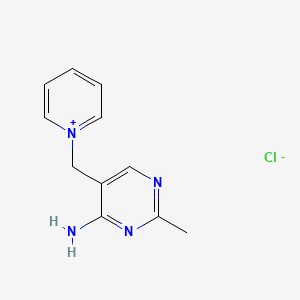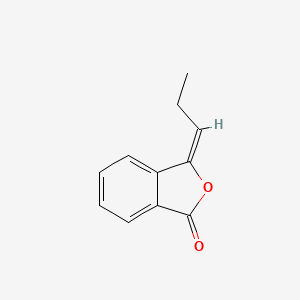
Propylidenephthalide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylidenephthalide is a chemical compound with the molecular formula C11H10O2. It is a member of the phthalide family, which is known for its diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propylidenephthalide can be synthesized through several methods. One common method involves the condensation of phthalic anhydride and butyric anhydride in the presence of sodium butyrate at 175°C . Another method involves the condensation reaction of phenol and acrolein .
Industrial Production Methods
In industrial settings, this compound is often produced by the same methods used in laboratory synthesis but scaled up to meet production demands. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Propylidenephthalide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents can be used for substitution reactions, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: Studies have shown that propylidenephthalide has biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research indicates that this compound may have potential therapeutic applications, such as in the treatment of cardiovascular diseases and neurological disorders.
Industry: It is used as a flavoring agent in the food industry and as a fragrance in the cosmetics industry
Mecanismo De Acción
The mechanism of action of propylidenephthalide involves its interaction with various molecular targets and pathways. It has been shown to modulate vascular function and protect the central nervous system. The compound’s effects are mediated through its interaction with specific receptors and enzymes, leading to changes in cellular signaling pathways .
Comparación Con Compuestos Similares
Propylidenephthalide is part of the phthalide family, which includes other compounds such as ligustilide, butylphthalide, and butyldenephthalide. These compounds share similar structural features but differ in their specific biological activities and applications. For example:
Ligustilide: Known for its neuroprotective and anti-inflammatory properties.
Butylphthalide: Studied for its potential in treating ischemic stroke.
Butyldenephthalide: Exhibits anti-cancer and anti-migraine activities
Propiedades
Número CAS |
56014-72-3 |
|---|---|
Fórmula molecular |
C11H10O2 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
(3E)-3-propylidene-2-benzofuran-1-one |
InChI |
InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3/b10-5+ |
Clave InChI |
NGSZDVVHIGAMOJ-BJMVGYQFSA-N |
SMILES isomérico |
CC/C=C/1\C2=CC=CC=C2C(=O)O1 |
SMILES canónico |
CCC=C1C2=CC=CC=C2C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


